molecular formula C17H17F3N2O5 B13167749 Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate

Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate

Cat. No.: B13167749
M. Wt: 386.32 g/mol
InChI Key: OGLJVQQDCNNOPR-UHFFFAOYSA-N
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Description

Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate is a complex organic compound with a unique structure that includes a benzamido group, a hydroxy group, and a trifluoromethyl group

Preparation Methods

The synthesis of Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Addition of the benzamido group: This can be done through an amide coupling reaction using benzoyl chloride and an appropriate amine.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzamido group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The hydroxy group may also participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar compounds include:

    Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate: This compound has a similar benzamido group but differs in the core structure and functional groups.

    Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound also contains a benzamido group but has different substituents and a different core structure.

Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate is unique due to its combination of functional groups and the presence of a trifluoromethyl group, which can significantly influence its chemical properties and biological activity.

Properties

Molecular Formula

C17H17F3N2O5

Molecular Weight

386.32 g/mol

IUPAC Name

ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-3H-pyridin-1-yl]acetate

InChI

InChI=1S/C17H17F3N2O5/c1-2-27-13(23)10-22-15(25)12(8-9-16(22,26)17(18,19)20)21-14(24)11-6-4-3-5-7-11/h3-8,26H,2,9-10H2,1H3,(H,21,24)

InChI Key

OGLJVQQDCNNOPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CCC1(C(F)(F)F)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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